2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0769183
InChI: InChI=1S/C11H10Br2N4O2/c1-19-8-5-3-2-4-7(8)14-9(18)6-17-11(13)15-10(12)16-17/h2-5H,6H2,1H3,(H,14,18)
SMILES: COC1=CC=CC=C1NC(=O)CN2C(=NC(=N2)Br)Br
Molecular Formula: C11H10Br2N4O2
Molecular Weight: 390.03 g/mol

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC0769183

Molecular Formula: C11H10Br2N4O2

Molecular Weight: 390.03 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide -

Specification

Molecular Formula C11H10Br2N4O2
Molecular Weight 390.03 g/mol
IUPAC Name 2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C11H10Br2N4O2/c1-19-8-5-3-2-4-7(8)14-9(18)6-17-11(13)15-10(12)16-17/h2-5H,6H2,1H3,(H,14,18)
Standard InChI Key KDRKHHRNESWOQA-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CN2C(=NC(=N2)Br)Br
Canonical SMILES COC1=CC=CC=C1NC(=O)CN2C(=NC(=N2)Br)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator